molecular formula C7H6F3NO2 B8420444 pyridine TFA

pyridine TFA

Cat. No. B8420444
M. Wt: 193.12 g/mol
InChI Key: NRTYMEPCRDJMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05405991

Procedure details

A 250 ml three-neck flask fitted with KPG stirrer, dry-ice condenser and dropping funnel was charged with 23.11 g (0.2 mole) of pyridinium hydrochloride and 20.0 g (0.2 mole) of 2,2,2-trifluoroethanol. Subsequently, at an internal reaction temperature from 52° to 55° C., 42.01 g (0.2 mole) of trifluoroacetic anhydride were added dropwise over a period 3 hours. The yield of trifluoroethyl trifluoroacetate was 98% (GC). The resulting reaction solution was either used as catalyst mixture for experiments as described in Example 1, or 2,2,2-trifluoroethanol was distilled off. During the course of the distillation the trifluoroacetic acid, which initially formed in the reaction, reacted in the distillation flask with the pyridinium hydrochloride to form pyridinium trifluoroacetate and HCl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
23.11 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
42.01 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
pyridinium hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
C(=O)=O.[ClH:4].[NH+:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.FC(F)(F)CO.[F:17][C:18]([F:29])([F:28])[C:19]([O:21]C(=O)C(F)(F)F)=[O:20].FC(F)(F)C(OCC(F)(F)F)=O>>[F:17][C:18]([F:29])([F:28])[C:19]([O-:21])=[O:20].[NH+:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[ClH:4] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
pyridinium hydrochloride
Quantity
23.11 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1
Name
Quantity
20 g
Type
reactant
Smiles
FC(CO)(F)F
Step Three
Name
Quantity
42.01 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OCC(F)(F)F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(F)F
Step Six
Name
pyridinium hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
DISTILLATION
Type
DISTILLATION
Details
was distilled off
DISTILLATION
Type
DISTILLATION
Details
During the course of the distillation the trifluoroacetic acid, which
CUSTOM
Type
CUSTOM
Details
initially formed in the reaction

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)[O-])(F)F.[NH+]1=CC=CC=C1
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.